
4,5-Dihydro-5-oxo-4-((m-tolyl)azo)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-5-oxo-4-((m-tolyl)azo)-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound It is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms The compound also features an azo group (-N=N-) linked to a m-tolyl group (a benzene ring with a methyl group at the meta position) and a carboxylic acid group
Méthodes De Préparation
The synthesis of 4,5-Dihydro-5-oxo-4-((m-tolyl)azo)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the azo group: The azo group can be introduced via a diazotization reaction, where an aromatic amine (such as m-toluidine) is treated with nitrous acid to form a diazonium salt, which is then coupled with the pyrazole derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
4,5-Dihydro-5-oxo-4-((m-tolyl)azo)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azo group to form amines.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or the pyrazole ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4,5-Dihydro-5-oxo-4-((m-tolyl)azo)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of dyes, pigments, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4,5-Dihydro-5-oxo-4-((m-tolyl)azo)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
4,5-Dihydro-5-oxo-4-((m-tolyl)azo)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
4,5-Dihydro-5-oxo-4-((p-tolyl)azo)-1H-pyrazole-3-carboxylic acid: This compound has a similar structure but with a p-tolyl group instead of an m-tolyl group.
4,5-Dihydro-5-oxo-4-((o-tolyl)azo)-1H-pyrazole-3-carboxylic acid: This compound has an o-tolyl group instead of an m-tolyl group.
4,5-Dihydro-5-oxo-4-((phenyl)azo)-1H-pyrazole-3-carboxylic acid: This compound has a phenyl group instead of a tolyl group.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
66256-72-2 |
|---|---|
Formule moléculaire |
C11H10N4O3 |
Poids moléculaire |
246.22 g/mol |
Nom IUPAC |
4-[(3-methylphenyl)diazenyl]-5-oxo-1,4-dihydropyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H10N4O3/c1-6-3-2-4-7(5-6)12-13-8-9(11(17)18)14-15-10(8)16/h2-5,8H,1H3,(H,15,16)(H,17,18) |
Clé InChI |
CCTSVMZJARVJKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N=NC2C(=NNC2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



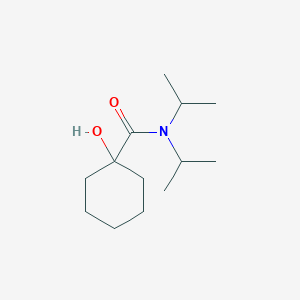

![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)
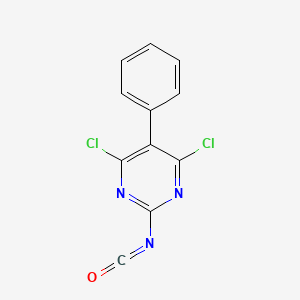
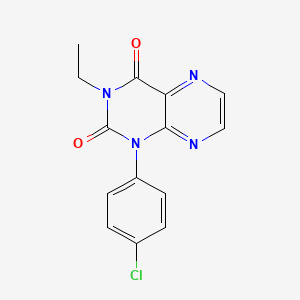

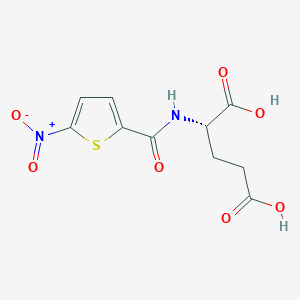
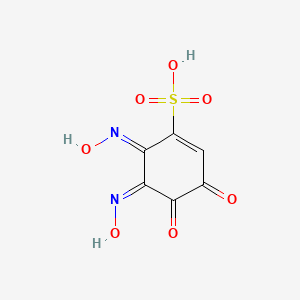
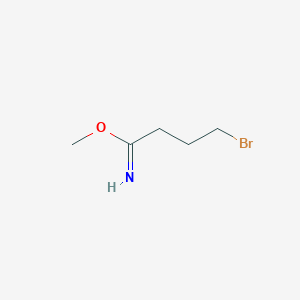
![[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14483581.png)
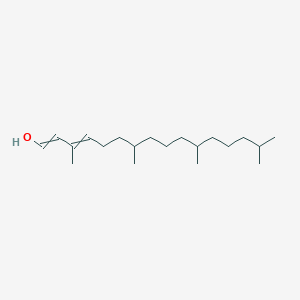
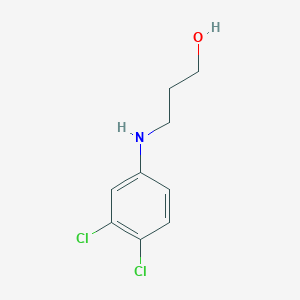
![2,6-Dimethyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14483600.png)
